Cas no 1261964-89-9 (4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid)
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID60689714
- 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, 95%
- MFCD18320068
- 2',5'-Difluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide
- A1-72899
- 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- 1261964-89-9
- 4-(2,5-DIFLUOROPHENYL)-3-HYDROXYBENZOIC ACID
- SEA84602
- 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid
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- MDL: MFCD18320068
- Inchi: 1S/C13H8F2O3/c14-8-2-4-11(15)10(6-8)9-3-1-7(13(17)18)5-12(9)16/h1-6,16H,(H,17,18)
- InChI Key: IJHANDNKWILNHB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1C=CC(C(=O)O)=CC=1O)F
Computed Properties
- Exact Mass: 250.04415044Da
- Monoisotopic Mass: 250.04415044Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5Ų
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327211-5 g |
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, 95%; . |
1261964-89-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327211-5g |
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, 95%; . |
1261964-89-9 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid Suppliers
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid
Introduction to 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid (CAS No. 1261964-89-9)
4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261964-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its aromatic ring structure substituted with hydroxyl and fluorine groups. The strategic placement of these functional groups imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid consists of a benzoic acid core substituted with a 2,5-difluorophenyl group at the 4-position and a hydroxyl group at the 3-position. This arrangement creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The presence of fluorine atoms, in particular, has been widely recognized for its ability to modulate biological activity and improve pharmacokinetic profiles.
In recent years, 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
Recent studies have demonstrated that derivatives of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid exhibit inhibitory activity against several kinases, particularly those involved in tumor growth and progression. For instance, modifications to the hydroxyl and fluorine substituents have been shown to enhance binding affinity to the active sites of kinases such as EGFR (epidermal growth factor receptor) and MET (mesenchymal-epithelial transition). These findings highlight the compound's potential as a lead structure for further optimization into novel anticancer agents.
Another area where 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid has shown promise is in the development of anti-inflammatory drugs. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. The hydroxyl group in this compound can participate in hydrogen bonding interactions with biological targets, potentially leading to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced gastrointestinal toxicity.
The synthesis of 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions starting from commercially available precursors. The introduction of fluorine atoms requires careful control to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of carbon-fluorine bonds, which are notoriously difficult to achieve under mild conditions.
In conclusion, 4-(2,5-Difluorophenyl)-3-hydroxybenzoic acid (CAS No. 1261964-89-9) is a versatile benzoic acid derivative with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing kinase inhibitors and anti-inflammatory agents. Ongoing research continues to explore new synthetic routes and applications for this compound, promising further advancements in drug discovery and development.
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